ethyl 6-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
The compound is a complex organic molecule that includes several functional groups such as a benzodioxole, a piperazine, and a tetrahydropyrimidine . These groups are common in many pharmaceuticals and bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzodioxole and piperazine rings would likely contribute to the three-dimensional structure of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of chemical reactions. For example, piperazine rings can participate in reactions with acids and bases, and benzodioxoles can undergo electrophilic aromatic substitution reactions .Scientific Research Applications
Anticancer Applications
This compound has been studied for its potential anticancer properties . A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . They have been synthesized via a Pd - catalyzed C-N cross - coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Selectivity Between Cancer Cells and Normal Cells
The compound exhibited good selectivity between cancer cells and normal cells . This is an important characteristic for potential anticancer drugs, as it means that they can target cancer cells without causing significant harm to normal cells .
Antitumor Properties
The compound has shown antitumor properties in lung, breast, and ovarian cancer . This suggests that it could potentially be used in the treatment of these types of cancer .
Inhibitory Activity
The compound has shown significant aromatase inhibitory activity . Aromatase is an enzyme that plays a key role in the biosynthesis of estrogens, which are involved in the development and progression of breast cancer .
Antagonist Activity
The compound has shown potent corticotrophin-releasing factor 1 receptor antagonist activity . This suggests that it could potentially be used in the treatment of conditions related to the corticotrophin-releasing factor 1 receptor .
Activity Against Leukotriene C4 (LTC4)
The compound has shown potent activity against leukotriene C4 (LTC4) antagonist . LTC4 is a mediator of inflammation, and antagonists of LTC4 can have a protective effect on HCl.ethanol-induced gastric lesions .
Activity Against Trypanosoma Brucei
The compound has shown good in vitro activity against the protozoan parasite Trypanosoma brucei . This is the causative organism of Human African Trypanosomasis , suggesting that the compound could potentially be used in the treatment of this disease .
Use as Chiral Stationary Phases
The compound can be used as chiral stationary phases . For example, it can be used as a chiral solvating agent for the determination of enantiomeric excess by NMR spectroscopy and determination of absolute configuration by circular dichroism .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have shown activity against various cancer cell lines
Mode of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound may interact with its targets to disrupt normal cell cycle progression and promote cell death.
Biochemical Pathways
Similar compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that this compound may also affect microtubule dynamics, disrupting normal cell division and leading to cell death.
Result of Action
Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells
properties
IUPAC Name |
ethyl 6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O5/c1-2-33-25(31)23-20(27-26(32)28-24(23)19-6-4-3-5-7-19)16-30-12-10-29(11-13-30)15-18-8-9-21-22(14-18)35-17-34-21/h3-9,14,24H,2,10-13,15-17H2,1H3,(H2,27,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCJDTJFPHLXOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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